6,7-dichloro-3-nitro-1-benzofuran-5-ol
Description
The benzofuran (B130515) chemical class is characterized by a heterocyclic structure composed of a benzene (B151609) ring fused to a furan (B31954) ring. rsc.orgnist.gov This bicyclic aromatic system, with the IUPAC name 1-benzofuran, forms the nucleus of a vast number of naturally occurring and synthetically produced compounds. chemicalbook.com The fusion of the electron-rich furan ring with the stable benzene ring results in a unique electronic and chemical profile, making the benzofuran scaffold a subject of significant interest in organic chemistry. rsc.org Its planar structure and the presence of an oxygen heteroatom contribute to its distinct reactivity and its ability to serve as a versatile building block in the synthesis of more complex molecular architectures. rsc.org The investigation of benzofuran and its derivatives is a cornerstone of heterocyclic chemistry, driven by the quest to develop novel synthetic methodologies and to understand the structure-activity relationships of these compounds. nist.gov
The academic and industrial importance of benzofurans is significantly amplified when considering its substituted derivatives. The benzofuran core is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. rsc.org The addition of various functional groups to the benzofuran ring system allows for the fine-tuning of its physicochemical and biological properties. This has led to the discovery of benzofuran derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ambeed.com The versatility of the benzofuran skeleton enables chemists to design and synthesize libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents. bldpharm.com Consequently, a substantial body of academic research is dedicated to the synthesis and biological evaluation of novel substituted benzofurans. epa.govnih.gov
Among the myriad of substituted benzofurans, those bearing halogen and nitro groups are of particular importance in advanced chemical research. Halogenation of the benzofuran ring can significantly alter the electronic distribution of the molecule, enhance its lipophilicity, and introduce a potential site for further chemical modification. These changes can lead to enhanced biological activity and improved pharmacokinetic profiles. For instance, halogenated benzofurans have been investigated for their potent cytotoxic activity against various cancer cell lines.
Similarly, the introduction of a nitro group, a strong electron-withdrawing group, can profoundly influence the reactivity and biological properties of the benzofuran scaffold. Nitrated benzofurans are key intermediates in the synthesis of other derivatives, as the nitro group can be readily reduced to an amino group, providing a handle for further functionalization. Moreover, the nitroaromatic moiety itself is a feature of some biologically active compounds. The combination of halogen and nitro substituents on the benzofuran ring creates a highly electron-deficient aromatic system, making it susceptible to nucleophilic substitution reactions and a candidate for investigation in materials science and as a potential bioactive agent.
The academic investigation of 6,7-dichloro-3-nitro-1-benzofuran-5-ol is predicated on the unique combination of functional groups appended to the biologically significant benzofuran core. While direct research on this specific molecule is not widely published, a strong rationale for its study can be inferred from the established principles of medicinal and organic chemistry.
The presence of two chlorine atoms at the 6- and 7-positions is expected to significantly modulate the electronic landscape of the benzene portion of the scaffold. The hydroxyl group at the 5-position introduces a phenolic character to the molecule, making it a potential antioxidant and a key site for hydrogen bonding interactions with biological macromolecules. The nitro group at the 3-position of the furan ring further withdraws electron density, which can influence the molecule's reactivity and its potential as an electrophile.
This specific substitution pattern—a phenol (B47542) flanked by two chlorine atoms and a nitro group on the adjacent furan ring—creates a molecule with a high potential for diverse chemical reactivity and biological activity. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro and chloro groups makes this compound an interesting target for synthesis and for screening in various biological assays, particularly in the search for new anticancer or antimicrobial agents. The academic pursuit of such a molecule would aim to elucidate how this unique constellation of substituents governs its chemical properties and its interactions with biological systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dichloro-3-nitro-1-benzofuran-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO4/c9-6-5(12)1-3-4(11(13)14)2-15-8(3)7(6)10/h1-2,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRHORVDEJKASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=COC2=C(C(=C1O)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6,7 Dichloro 3 Nitro 1 Benzofuran 5 Ol
Retrosynthetic Analysis of 6,7-dichloro-3-nitro-1-benzofuran-5-ol
The design of a viable synthetic route to a complex molecule such as this compound necessitates a thorough retrosynthetic analysis to identify logical disconnections and key precursor molecules.
Identification of Key Precursors and Strategic Disconnections
A retrosynthetic approach to this compound suggests several strategic disconnections. The substitution pattern on the benzene (B151609) ring, with three adjacent functional groups (hydroxyl, chloro, chloro), and the presence of a nitro group on the furan (B31954) moiety, presents significant regiochemical challenges.
A primary disconnection involves the C3-nitro group, which can be installed via electrophilic nitration. Further disconnection of the two chloro substituents at C6 and C7 suggests a precursor such as 5-hydroxy-3-nitrobenzofuran. However, the regioselective dichlorination of such an intermediate at the 6 and 7 positions would be challenging.
A more robust strategy involves disconnection of the benzofuran (B130515) core itself. The most common and reliable strategies for constructing the benzofuran ring involve forming the C2-C3 bond or the O-C2 bond in the final cyclization step. rsc.org This leads to two main retrosynthetic pathways:
Pathway A: Starting from a substituted phenol (B47542). This involves disconnecting the furan ring's C2-C3 bond, leading back to a 2-acylphenol or a related derivative. The core precursor would be a highly substituted phenol, specifically a 3,4-dichloro-5-hydroxyphenol derivative. This precursor contains the C5, C6, and C7 substitution pattern of the final product, simplifying the late-stage functionalization.
Pathway B: Intramolecular cyclization of an ether. This involves disconnecting the C-O bond of the furan ring, tracing back to a substituted phenyl ether.
Given the dense and specific functionalization of the benzene ring, Pathway A is generally preferred as it allows for the secure installation of the chloro and hydroxyl groups from a commercially available or readily synthesized starting material. The key challenge then becomes the construction of the nitro-substituted furan ring onto this phenolic base.
A plausible key precursor, therefore, is 3,4-dichloro-5-methoxyphenol , which can be reacted with a suitable two-carbon synthon to build the furan ring. The methoxy (B1213986) group can serve as a protecting group for the phenol, to be deprotected in a final step. The introduction of the nitro group at the C3 position is a critical step that can be planned either before or after the cyclization.
Prior Art in Benzofuran Synthesis Relevant to Halogenation and Nitration
The synthesis of substituted benzofurans is a well-established field, with numerous methods developed over the years. nih.govhw.ac.uk Classical methods like the Perkin synthesis from coumarins and the McMurry reaction of ketoesters provide access to the core structure. jocpr.com More contemporary methods offer greater control and versatility. These include:
Palladium-catalyzed cyclization: Oxidative cyclization of o-alkenylphenols or o-cinnamyl phenols is a powerful method for forming the benzofuran ring. nih.govorganic-chemistry.org
Cyclization of o-alkynylphenols: Transition metal-catalyzed hydroalkoxylation of o-alkynylphenols provides a reliable route to C2-substituted benzofurans. nih.govorganic-chemistry.org
Cyclodehydration of α-phenoxy ketones: This acid-catalyzed method, often using reagents like polyphosphoric acid (PPA) or Eaton's reagent, is a direct route to 2,3-disubstituted benzofurans. researchgate.net
The introduction of substituents via electrophilic substitution on a pre-formed benzofuran ring is also documented. The C2 and C3 positions of the benzofuran ring are known to be nucleophilic. hw.ac.uk However, direct nitration of benzofuran typically yields 2-nitrobenzofuran. Achieving C3 nitration selectively requires specific strategies, potentially involving a directing group at C2 that can be later removed.
Halogenation of benzofurans has been studied, with results indicating that the reaction often proceeds via the formation of an adduct, which then decomposes to yield ring-halogenated products. rsc.org However, achieving specific dichlorination at the C6 and C7 positions on an already substituted benzofuran is synthetically challenging due to the complex interplay of directing effects from the existing substituents. This reinforces the strategy of using a pre-halogenated phenolic precursor. The synthesis of related dichlorinated heterocycles, such as 6,7-dichloro-5,8-phthalazinedione, often starts with an appropriately substituted and chlorinated benzene derivative. koreascience.kr
Targeted Synthesis of the Benzofuran Core
The construction of the specific this compound framework requires a careful selection of cyclization strategy and a regiocontrolled approach to functional group introduction.
Cyclization Strategies for the Benzofuran Moiety
Based on the retrosynthetic analysis, a strategy commencing with a pre-functionalized phenol is most promising. A one-pot synthesis of benzofurans from phenols and α-haloketones, often promoted by a Lewis acid like titanium tetrachloride, combines Friedel-Crafts-type alkylation with intramolecular cyclodehydration. nih.gov
A proposed synthetic sequence could begin with a protected hydroquinone, such as 1,2-dichloro-4,5-dimethoxybenzene . Regioselective nitration followed by selective demethylation could provide a key phenolic intermediate.
Alternatively, a more direct approach would involve the reaction of a nucleophilic phenol with an electrophilic two-carbon synthon. A particularly relevant method is the acid-catalyzed cyclodehydration of an α-phenoxy ketone .
Table 1: Proposed Cyclization via α-Phenoxy Ketone Intermediate
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Rationale |
|---|---|---|---|---|
| 1 | 3,4-dichloro-5-methoxyphenol, 2-chloro-1,1-diethoxyethane | NaH, DMF | 1-(2,2-diethoxyethoxy)-3,4-dichloro-5-methoxybenzene | Williamson ether synthesis to introduce the future furan carbons. |
Regioselective Introduction of Functional Groups (e.g., Hydroxyl, Nitro)
The hydroxyl and chloro groups are best incorporated by starting with the appropriately substituted phenol, as outlined above. The main challenge lies in the regioselective introduction of the nitro group at the C3 position.
Direct nitration of the 6,7-dichloro-5-methoxy-1-benzofuran intermediate from the proposed synthesis is unlikely to be selective for the C3 position. The C2 position is generally more reactive towards electrophiles. hw.ac.uk
Therefore, a more controlled strategy is required. One approach is to introduce a group at C2 that directs nitration to C3 and can be subsequently removed. A more direct method involves nitration of a precursor that facilitates C3 functionalization.
A potential strategy involves the Vilsmeier-Haack reaction to introduce a formyl group at C3, followed by oxidation and nitration, although this is a multi-step process. A more direct route could involve using a nitrated two-carbon component in the cyclization step. For example, using α-nitro-ketones or related synthons.
A plausible sequence post-cyclization is as follows:
C3-Nitration: The 6,7-dichloro-5-methoxy-1-benzofuran intermediate could be subjected to nitration conditions. While C2 is electronically favored, steric hindrance from the C7-chloro group might influence selectivity. Specialized nitrating agents could be explored. For instance, nitration of certain organometallic benzofuran analogues has shown specific regioselectivity. acs.orgacs.org
Deprotection: The final step would be the deprotection of the C5-methoxy group to reveal the target hydroxyl group. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like HBr.
Table 2: Proposed Functionalization Sequence
| Step | Starting Material | Reagents/Conditions | Product | Rationale |
|---|---|---|---|---|
| 1 | 6,7-dichloro-5-methoxy-1-benzofuran | Ac₂O, HNO₃ | Mixture of nitro-isomers | Electrophilic nitration. This step requires optimization to favor C3-nitration. |
Orthogonal Halogenation Approaches for 6,7-dichlorination
Orthogonal halogenation, where specific positions can be halogenated without affecting other reactive sites, is crucial for complex molecules. For the target compound, achieving 6,7-dichlorination on a pre-formed benzofuran ring is a significant challenge.
The electrophilic halogenation of benzofuran itself typically occurs at the C2 and C3 positions. The directing effects of the hydroxyl (or methoxy) group at C5 would activate the C4 and C6 positions for electrophilic attack. The C3-nitro group is a strong deactivating group, which would further complicate the electronic environment of the molecule.
Given these challenges, a late-stage dichlorination approach is considered synthetically unviable. The most logical and controllable strategy is to incorporate the chlorine atoms at the beginning of the synthesis.
Strategic Approach: Synthesis from a Dichlorinated Precursor
The recommended approach is to start the synthesis from a commercially available or readily prepared dichlorinated benzene derivative. This ensures the correct placement of the chlorine atoms from the outset, avoiding issues with regioselectivity in later steps.
Table 3: Comparison of Halogenation Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Late-Stage Halogenation | Introduction of chlorine atoms onto a pre-formed 5-hydroxy-3-nitrobenzofuran core. | Convergent synthesis. | Extremely poor regioselectivity expected. Deactivation by the nitro group and competing activation from the hydroxyl group lead to complex product mixtures. |
| Early-Stage Halogenation (Recommended) | Building the benzofuran ring onto a precursor that already contains the 1,2-dichloro pattern (e.g., 3,4-dichlorophenol (B42033) derivative). | Excellent control of chlorine atom positions. Avoids problematic regioselectivity issues. | Requires synthesis of a potentially complex starting material. The synthesis is more linear. |
This precursor-based approach is a standard strategy in heterocyclic synthesis for controlling substitution patterns on the benzene portion of the fused ring system, as demonstrated in the synthesis of various quinones and other heterocycles. koreascience.kr
Electrophilic Chlorination Methods
The introduction of chlorine atoms at the C-6 and C-7 positions of a 1-benzofuran-5-ol precursor is a critical step in the synthesis of the target molecule. Electrophilic chlorination is a common method for the halogenation of aromatic rings. The regioselectivity of this reaction is dictated by the electronic nature of the substituents already present on the benzofuran ring. The hydroxyl group at C-5 is a strongly activating, ortho-, para-directing group. Therefore, direct chlorination of 1-benzofuran-5-ol would be expected to occur at the C-4 and C-6 positions.
To achieve the desired 6,7-dichloro substitution pattern, the synthetic strategy may involve the chlorination of a precursor where the C-4 position is blocked, or the reaction conditions are carefully controlled to favor dichlorination at the less activated C-6 and C-7 positions. One potential chlorinating agent for such transformations is sulfuryl chloride (SO₂Cl₂). In some cases, the reaction of functionalized olefins with sulfuryl chloride in cyclohexane (B81311) without a base can lead to the formation of rearranged allylic chlorides. researchgate.net While not a direct aromatic chlorination, this highlights the reactivity of sulfuryl chloride in chlorination reactions. More relevantly, chlorination of phenols with sulfuryl chloride in the presence of a catalyst like iron(III) chloride and diphenyl sulfide (B99878) has been shown to enhance para-chlorination. google.com
A plausible synthetic route would involve the initial synthesis of 1-benzofuran-5-ol, followed by a controlled dichlorination step. The reaction conditions, including the choice of solvent and catalyst, would be crucial for achieving the desired regioselectivity.
Table 1: Potential Reagents for Electrophilic Chlorination
| Reagent | Potential Role | Reference |
| Sulfuryl Chloride (SO₂Cl₂) | Chlorinating agent for aromatic rings. google.com | google.com |
| Iron(III) Chloride (FeCl₃) | Lewis acid catalyst to enhance electrophilicity of the chlorinating agent. | google.com |
| Diphenyl Sulfide | Co-catalyst in chlorination reactions. google.com | google.com |
Nucleophilic Aromatic Substitution Precursors
An alternative approach to the synthesis of the 6,7-dichloro-1-benzofuran-5-ol intermediate involves nucleophilic aromatic substitution (SNAᵣ) on a suitably activated precursor. This strategy would typically start with a polychlorinated benzene derivative containing a leaving group (such as another halogen or a nitro group) at the position where the furan ring will be annulated.
For instance, a precursor such as a polychlorinated phenol could undergo a reaction to build the furan ring. However, SNAᵣ reactions on unactivated aryl halides are generally difficult. The presence of strong electron-withdrawing groups ortho or para to the leaving group is usually required to facilitate the reaction. In the context of synthesizing 6,7-dichloro-1-benzofuran-5-ol, this approach appears less direct than electrophilic chlorination of a pre-formed benzofuran-5-ol (B79771) core.
Nitration Strategies for Position 3
The introduction of a nitro group at the C-3 position of the 6,7-dichloro-1-benzofuran-5-ol intermediate is the final step in the synthesis of the target compound. The furan ring of benzofuran is generally susceptible to electrophilic attack, with the C-2 and C-3 positions being the most reactive.
Direct Nitration Techniques
Direct nitration of the 6,7-dichloro-1-benzofuran-5-ol intermediate can be achieved using various nitrating agents. A common method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid and sulfuric acid. However, given the presence of an acid-sensitive hydroxyl group and the potential for over-nitration or side reactions, milder conditions may be necessary.
Nitration of five-membered heterocycles like furans has been carried out using a mixture of concentrated nitric acid and acetic anhydride (B1165640). researchgate.net In some cases, nitration of dibenzofuran (B1670420) derivatives has been achieved using fuming nitric acid in glacial acetic acid at elevated temperatures. sci-hub.se The choice of nitrating agent and reaction conditions will be critical to selectively introduce the nitro group at the C-3 position without affecting the other functional groups on the molecule.
Table 2: Common Nitrating Agents for Aromatic Compounds
| Nitrating Agent | Description | Reference |
| Nitric Acid/Sulfuric Acid | A strong nitrating mixture, often used for deactivating rings. | |
| Nitric Acid/Acetic Anhydride | A milder nitrating agent, suitable for more reactive substrates. researchgate.net | researchgate.net |
| Fuming Nitric Acid | A highly reactive nitrating agent. sci-hub.se | sci-hub.se |
The nitration of 4-acetaminodibenzofuran in glacial acetic acid at 70°C has been shown to yield the 1-nitro derivative, demonstrating the influence of reaction conditions on regioselectivity. sci-hub.se
Indirect Routes via Nitro Group Precursors
Indirect methods for introducing a nitro group at the C-3 position could involve the use of a precursor that can be converted to a nitro group in a subsequent step. For example, a formyl group could be introduced at the C-3 position via a Vilsmeier-Haack reaction, followed by oxidation to a carboxylic acid and subsequent Curtius, Hofmann, or Schmidt rearrangement to an amino group, which could then be oxidized to a nitro group. However, these multi-step sequences are generally less efficient than direct nitration.
Another indirect approach could involve a [4+1] cycloaddition reaction of a suitable precursor. For instance, the synthesis of N-functionalized 2,3-disubstituted benzofurans has been achieved via a scandium triflate-catalyzed [4+1] cycloaddition of 2-hydroxy-substituted para-quinone methides and isocyanides. nih.gov While not directly leading to a 3-nitro derivative, this illustrates the potential of cycloaddition strategies in constructing substituted benzofurans.
Post-Synthetic Derivatization of this compound
The hydroxyl group at the C-5 position of this compound offers a handle for further chemical modifications, such as etherification and esterification. These modifications can be used to alter the physicochemical properties of the molecule.
Modification of the Hydroxyl Group (e.g., Etherification, Esterification)
Etherification:
The conversion of the phenolic hydroxyl group to an ether can be achieved by reacting the compound with an alkylating agent in the presence of a base. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and sulfates (e.g., dimethyl sulfate). The choice of base is important to deprotonate the phenol without causing unwanted side reactions.
The etherification of hindered phenols can be challenging. However, methods using potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation have been reported to be effective for the protection of hindered phenols and alcohols as their corresponding ethers. researchgate.net
Esterification:
The hydroxyl group can be converted to an ester by reaction with a carboxylic acid, acid chloride, or acid anhydride. The direct esterification with a carboxylic acid often requires a strong acid catalyst and elevated temperatures, which might not be compatible with the other functional groups in the molecule.
A more common and milder method is the reaction with an acyl chloride or acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. For hindered phenols, the esterification can be more difficult. However, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction. The esterification of hindered phenolic acids with alcohols has been achieved using ion-exchange resins as catalysts.
Table 3: Reagents for Hydroxyl Group Derivatization
| Reaction | Reagent(s) | Conditions | Reference |
| Etherification | Alkyl halide, Base (e.g., K₂CO₃, KOH) | Varies depending on substrate and reagent | researchgate.net |
| Esterification | Acyl chloride/anhydride, Base (e.g., Pyridine, Et₃N) | Typically mild conditions | |
| Esterification | Carboxylic acid, Coupling agent (e.g., DCC, EDCI), Catalyst (e.g., DMAP) | Mild conditions |
Transformations of the Nitro Group
The nitro group at the C-3 position of this compound is a versatile functional handle, amenable to a variety of chemical transformations. The most prominent of these is its reduction to an amino group, which opens up a vast landscape of subsequent chemical modifications.
Reduction to an Amine: The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org This can be achieved using a range of reducing agents and catalyst systems. Common methods include catalytic hydrogenation and reduction using metals in acidic media.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium (Pd), platinum (Pt), and nickel (Ni) are frequently employed, often supported on carbon (e.g., Pd/C). nih.gov The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under pressure. The efficiency of these catalysts can be high, often providing clean conversion to the corresponding aniline (B41778) derivative, 3-amino-6,7-dichloro-1-benzofuran-5-ol. mdpi.com
Metal-Acid Systems: Classic reduction methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are also effective for reducing aromatic nitro compounds. These reactions are often robust and cost-effective.
Other Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst, or sodium dithionite (B78146) (Na₂S₂O₄), can also be employed for the reduction of nitroarenes. mdpi.com Photocatalytic reduction methods using novel catalysts like platinum-deposited metal-organic frameworks (MOFs) under visible-light irradiation represent an emerging, greener alternative. rsc.org
The resulting 3-amino-6,7-dichloro-1-benzofuran-5-ol is a valuable intermediate. The newly formed amino group can undergo a wide array of reactions, including diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a variety of other functional groups. It can also be acylated, alkylated, or used in the construction of new heterocyclic rings.
Below is a table summarizing typical conditions for the reduction of aromatic nitro compounds, which are applicable to the transformation of this compound.
Table 1: Representative Conditions for Nitro Group Reduction
| Reagent/Catalyst System | Solvent | Typical Conditions | Product | Notes |
|---|---|---|---|---|
| H₂, Pd/C (5-10%) | Ethanol, Ethyl Acetate | Room temperature to 50°C, 1-5 atm H₂ | 3-amino-6,7-dichloro-1-benzofuran-5-ol | High efficiency and clean reaction profile. |
| Fe, HCl | Ethanol/Water | Reflux | 3-amino-6,7-dichloro-1-benzofuran-5-ol | Classic, cost-effective method. |
| SnCl₂·2H₂O | Ethanol | Reflux | 3-amino-6,7-dichloro-1-benzofuran-5-ol | Effective for selective reductions in the presence of other reducible groups. |
| NaBH₄, Cu@C catalyst | Ethanol | Room temperature | 3-amino-6,7-dichloro-1-benzofuran-5-ol | Utilizes a non-noble metal catalyst for efficient reduction. mdpi.com |
Reactions at the Dichloro Positions
The chlorine atoms at the C-6 and C-7 positions of the benzofuran ring are generally unreactive towards nucleophilic attack under standard conditions. The carbon-halogen bonds of aryl halides are significantly stronger than those of alkyl halides. libretexts.org However, their reactivity can be enhanced under specific conditions, particularly in nucleophilic aromatic substitution (SNAr) reactions.
For an SNAr reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro-substituent). libretexts.orgmasterorganicchemistry.com In this compound, the powerful electron-withdrawing nitro group is at the C-3 position. This position is meta relative to the C-7 chlorine and further removed from the C-6 chlorine, providing only limited activation for nucleophilic substitution at these positions.
Despite the suboptimal positioning of the nitro group for activation, reactions at the dichloro positions are not impossible. They would likely require forcing conditions, such as high temperatures, high pressures, and the use of very strong nucleophiles or specific catalysts.
Potential nucleophilic substitution reactions could involve:
Amination: Reaction with ammonia (B1221849) or amines at high temperatures and pressures to introduce an amino group.
Hydroxylation: Substitution with a hydroxyl group using strong bases like sodium hydroxide at elevated temperatures.
Alkoxylation: Displacement by alkoxides (e.g., sodium methoxide) to form methoxy ethers.
It is important to note that achieving selectivity between the C-6 and C-7 positions would be a significant challenge. The electronic environment of these two positions is similar, and steric hindrance is not substantially different. A study on the related compound 4,6-dichloro-5-nitrobenzofuroxan showed that nucleophilic substitution occurred selectively at the C-4 position, which is ortho to the nitro group, highlighting the critical role of substituent positioning in directing reactivity. mdpi.com In the case of this compound, the lack of direct ortho or para activation suggests that these positions would be considerably less reactive. masterorganicchemistry.commdpi.com
Optimization of Reaction Conditions and Yield for Scalable Synthesis
The successful and efficient synthesis of this compound on a larger scale hinges on the careful optimization of each synthetic step. This involves a detailed investigation of catalyst systems, reaction media, kinetics, and thermodynamics.
Catalyst Systems and Reaction Media
The choice of catalyst and solvent is paramount for maximizing yield and purity while ensuring operational safety and cost-effectiveness.
For Benzofuran Ring Synthesis: The construction of the benzofuran core can be catalyzed by a variety of systems. Palladium- and copper-based catalysts are widely used in modern synthetic methods, such as in Sonogashira coupling followed by intramolecular cyclization. acs.orgnih.gov The choice of solvent can influence reaction rates and selectivity, with common options including dimethylformamide (DMF), toluene, and dioxane. rsc.org For greener approaches, one-pot strategies minimizing intermediate purification steps are desirable.
For Nitration: The nitration of the 6,7-dichlorobenzofuran-5-ol precursor is a critical electrophilic aromatic substitution step.
Reaction Media: Sulfuric acid often serves as both the catalyst and the reaction medium. However, for substrates sensitive to strong acids, alternative media like acetic acid or acetic anhydride can be used. wikipedia.org The choice of medium affects the solubility of the reactants and the activity of the nitrating species.
For Nitro Group Reduction:
Catalyst Systems: For catalytic hydrogenation, the choice and loading of the metal catalyst (e.g., Pd, Pt) are critical. The activity and selectivity can be influenced by the catalyst support (e.g., activated carbon, alumina). Recent research has focused on developing efficient and low-cost non-noble metal catalysts, such as copper-based materials derived from MOFs, which show high activity in nitrobenzene (B124822) reduction. mdpi.com
Reaction Media: Solvents like ethanol, methanol, and ethyl acetate are common for hydrogenation due to their ability to dissolve the substrate and their inertness under the reaction conditions. The solvent can also influence the catalyst's activity and the reaction rate.
Table 2: Influence of Catalyst and Media on a Hypothetical Nitration Step
| Nitrating Agent | Catalyst/Medium | Temperature (°C) | Hypothetical Yield (%) | Key Observations |
|---|---|---|---|---|
| Conc. HNO₃ | Conc. H₂SO₄ | 0 - 10 | 85 | Standard, effective conditions. Risk of over-nitration or side reactions if temperature is not controlled. |
| Conc. HNO₃ | Acetic Anhydride | 20 - 30 | 70 | Milder conditions, may be suitable for sensitive substrates but potentially slower. |
| KNO₃ | Conc. H₂SO₄ | 0 - 10 | 80 | Alternative source of nitronium ion, can offer better control over reaction stoichiometry. |
| NO₂BF₄ | Acetonitrile (B52724) | 0 | 90 | Highly reactive nitrating agent (nitronium tetrafluoroborate), offers high yield but is more expensive. |
Reaction Kinetics and Thermodynamics in Synthesis
Understanding the kinetics and thermodynamics of the key synthetic steps is crucial for process control and optimization.
Kinetics of Nitration: The rate-determining step in the electrophilic nitration of the benzofuran ring is typically the attack of the aromatic π-system on the nitronium ion to form the sigma complex (arenium ion). youtube.compearson.com
Concentration: The reaction rate is dependent on the concentrations of both the benzofuran substrate and the active nitrating species (NO₂⁺). The concentration of the nitronium ion is, in turn, dependent on the equilibrium established in the mixed acid solution.
Temperature: Increasing the temperature generally increases the reaction rate, following the Arrhenius equation. However, higher temperatures can also lead to decreased selectivity and the formation of undesired byproducts, including oxidation products or polysubstituted compounds. Therefore, a careful temperature profile must be maintained.
Substituent Effects: The existing substituents on the benzofuran ring heavily influence the kinetics. The two chlorine atoms and the hydroxyl group are deactivating for electrophilic aromatic substitution, making the reaction slower than the nitration of unsubstituted benzofuran. The regioselectivity of nitration on the benzofuran ring is a subject of interest; while electrophilic attack often occurs at the C2 position, electronic calculations and experimental results for substituted benzofurans show that attack at C3 can also be significant. echemi.compixel-online.net The precise outcome for 6,7-dichloro-1-benzofuran-5-ol would depend on the combined directing effects of the substituents.
Thermodynamics of Nitration: The nitration of aromatic compounds is generally an exothermic process. The formation of the C-N bond and the re-aromatization of the ring are thermodynamically favorable.
Equilibrium: While the reaction is largely irreversible under typical conditions, the potential for side reactions means that the process is under kinetic rather than thermodynamic control. The goal is to find conditions that favor the formation of the desired product kinetically.
Heat Management: On a larger scale, the exothermic nature of the reaction requires efficient heat management systems to prevent thermal runaways, which could lead to a loss of control, reduced yield, and significant safety hazards.
By systematically studying these parameters—catalyst, solvent, temperature, and concentration—a robust, scalable, and high-yielding process for the synthesis of this compound can be developed.
Theoretical and Computational Investigations of 6,7 Dichloro 3 Nitro 1 Benzofuran 5 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6,7-dichloro-3-nitro-1-benzofuran-5-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C4-C5 | 1.39 Å |
| C5-C6 | 1.38 Å | |
| C6-C7 | 1.39 Å | |
| C5-O (hydroxyl) | 1.36 Å | |
| C6-Cl | 1.74 Å | |
| C7-Cl | 1.73 Å | |
| C3-N (nitro) | 1.47 Å | |
| Bond Angles | C4-C5-C6 | 121.5° |
| C5-C6-C7 | 119.8° | |
| C4-C5-O | 123.1° | |
| C5-C6-Cl | 119.5° | |
| Dihedral Angle | C4-C5-O-H | 0.0° / 180.0° |
| C2-C3-N-O | ~30° |
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Electrostatic Potential Maps)
The electronic properties of a molecule are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
For this compound, the electron-withdrawing nature of the two chlorine atoms and the nitro group would be expected to lower the energy of both the HOMO and LUMO, potentially resulting in a moderate energy gap.
An Electrostatic Potential (ESP) map visualizes the charge distribution across the molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this molecule, negative potential would be expected around the oxygen atoms of the nitro and hydroxyl groups, as well as the furan (B31954) oxygen. Positive potential might be found near the hydrogen of the hydroxyl group and influenced by the electron-withdrawing groups.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -3.50 |
| HOMO-LUMO Gap (ΔE) | 3.75 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which serves as a powerful tool for comparison with experimental results to confirm molecular structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. The calculated shifts (relative to a standard like tetramethylsilane, TMS) are highly dependent on the electronic environment of each nucleus. For this compound, the electron-withdrawing groups would cause downfield shifts for nearby protons and carbons.
Vibrational Frequencies: Theoretical vibrational (infrared) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations predict the frequencies of fundamental vibrational modes. Characteristic frequencies would include O-H stretching from the hydroxyl group, asymmetric and symmetric N-O stretching from the nitro group, C-Cl stretching, and various C-C and C-O stretching modes within the benzofuran (B130515) ring.
Table 3: Hypothetical Predicted Spectroscopic Data
| Spectrum | Parameter | Predicted Value |
| ¹H NMR | H on C2 | ~8.5 ppm |
| H on C4 | ~7.8 ppm | |
| H on -OH | ~6.0 ppm | |
| ¹³C NMR | C5 (-OH) | ~150 ppm |
| C3 (-NO₂) | ~125 ppm | |
| C6 (-Cl) | ~120 ppm | |
| C7 (-Cl) | ~118 ppm | |
| IR Frequencies | O-H Stretch | ~3450 cm⁻¹ |
| N-O Asymmetric Stretch | ~1530 cm⁻¹ | |
| N-O Symmetric Stretch | ~1350 cm⁻¹ | |
| C-Cl Stretch | ~800 cm⁻¹ |
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on static, minimum-energy states, molecular modeling and dynamics simulations explore the conformational flexibility and behavior of molecules over time, often including environmental effects like solvents.
Conformational Analysis and Energy Landscapes
Conformational analysis involves mapping the potential energy of a molecule as a function of one or more rotatable bonds (dihedral angles). For this compound, key rotations would be around the C-O bond of the hydroxyl group and the C-N bond of the nitro group.
By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) or landscape is generated. This map reveals the lowest-energy conformers (global and local minima) and the energy barriers (transition states) between them. Such an analysis would likely show that the planarity of the hydroxyl group's hydrogen with the ring is energetically favorable due to resonance, and that steric hindrance between the nitro group and the adjacent chlorine atom at position 7 influences its preferred orientation.
Solvent Effects on Molecular Properties and Reactivity
The properties and behavior of a molecule can change significantly in a solution compared to the gas phase (the typical environment for basic quantum calculations). Molecular dynamics simulations or implicit solvent models (like the Polarizable Continuum Model, PCM) can be used to study these effects.
Simulations would place the this compound molecule in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or DMSO) and simulate their interactions over time. This can reveal how solvent hydrogen bonding to the hydroxyl and nitro groups affects the solute's conformation and electronic structure. For instance, polar solvents would be expected to stabilize charge separation in the molecule, potentially narrowing the HOMO-LUMO gap and altering its dipole moment. These simulations provide a more realistic picture of the molecule's behavior in a chemical reaction or biological environment.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry serves as a powerful tool for mapping the intricate pathways of chemical reactions. By modeling the energy landscape of a reaction, researchers can identify key intermediates and transition states, which are critical for understanding reaction kinetics and outcomes. wikipedia.orgpressbooks.pub Density Functional Theory (DFT) is a particularly common method for these investigations, offering a balance between accuracy and computational cost for molecules of this size. researchgate.netresearchgate.net
The synthesis of a substituted benzofuran like this compound likely involves several key steps, such as electrophilic aromatic substitution (e.g., nitration) and intramolecular cyclization (e.g., an acid-catalyzed ring closure). wuxiapptec.commdpi.com Transition State Theory (TST) is the framework used to understand the rates of these elementary reactions. wikipedia.orgpressbooks.pubvedantu.com
A crucial step in many benzofuran syntheses is the acid-catalyzed cyclization of an appropriately substituted precursor. wuxiapptec.com Computational chemists would model this step by identifying the transition state structure corresponding to the ring-closing event. This involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. wikipedia.org Key parameters obtained from these calculations include the activation energy (the energy barrier from reactant to transition state), which directly influences the reaction rate. pressbooks.pub
For the formation of this compound, a hypothetical reaction pathway, such as the cyclization of a substituted aryl ether, could be investigated. The calculated properties of the transition state for this cyclization would provide critical data on the reaction's feasibility and kinetics.
Illustrative Data Table: Calculated Activation Barriers for a Hypothetical Benzofuran Cyclization Step This table presents hypothetical, yet realistic, data for the kind of results obtained from DFT calculations on a key synthetic step.
| Reaction Step | Computational Method | Solvent Model | Activation Energy (ΔG‡, kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|
| Intramolecular O-Arylation (Cyclization) | B3LYP/6-311+G(d,p) | PCM (Toluene) | 22.5 | -345.2i |
| Proton Transfer | B3LYP/6-311+G(d,p) | PCM (Toluene) | 5.1 | -150.7i |
When multiple reaction pathways are possible, leading to different isomers, computational chemistry can predict the most likely outcome. This is particularly relevant for assessing regioselectivity in the synthesis of polysubstituted aromatic compounds. wuxiapptec.com For instance, during the synthesis of the benzofuran core, cyclization could potentially occur at different positions on the aromatic ring. wuxiapptec.compku.edu.cn
By calculating the activation energies for each possible cyclization pathway, researchers can determine the kinetically favored product. wuxiapptec.com The pathway with the lower energy barrier will proceed faster, thus dominating the product distribution. Frontier Molecular Orbital (FMO) theory is also often employed, where the interaction between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species can indicate the preferred sites of reaction. pku.edu.cn For this compound, computational models could compare the energy barriers for forming the desired benzofuran ring versus other potential, non-productive cyclization products.
Chemoinformatics and Structure-Property Relationship (SPR) Studies
Chemoinformatics applies computational methods to analyze large sets of chemical data, enabling the prediction of properties and activities from molecular structure alone. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are central to this field. researchgate.netmdpi.com
For a compound like this compound, which contains a nitroaromatic group, predictive models can be highly valuable. Nitroaromatic compounds are known for a range of chemical behaviors, and QSAR models are often developed to predict properties like reduction potential or toxicological endpoints. mdpi.comacs.orgacs.org
These models are built by calculating a wide range of molecular descriptors for a series of related compounds with known reactivity data. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links the descriptors to the observed reactivity. mdpi.comresearchgate.net For this compound, one could use such a model to predict its susceptibility to reduction, a key reaction for nitroaromatics. Descriptors would include electronic parameters (like the energy of the LUMO), steric parameters, and solubility estimates. acs.orgresearchgate.net
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic distribution. researchgate.netresearchgate.net Key descriptors for this compound would include:
Electronic Descriptors: Dipole moment, HOMO and LUMO energies, and atomic charges. The electron-withdrawing nature of the nitro and chloro groups would significantly lower the HOMO and LUMO energies compared to unsubstituted benzofuran.
Topological Descriptors: Molecular connectivity indices and polar surface area (PSA). The PSA is particularly influenced by the polar nitro and hydroxyl groups.
Quantum-Chemical Descriptors: Electrophilicity index (ω), which is a measure of a molecule's ability to accept electrons. researchgate.net
By comparing these calculated descriptors with those of simpler, related benzofurans, a clear quantitative picture of the electronic and steric impact of the chloro, nitro, and hydroxyl groups can be established. nih.govnih.gov
Mechanistic Investigations and Molecular Interactions of 6,7 Dichloro 3 Nitro 1 Benzofuran 5 Ol
Exploration of Molecular Mechanisms of Action (non-clinical context)
The precise molecular mechanisms of 6,7-dichloro-3-nitro-1-benzofuran-5-ol are a subject of ongoing scientific inquiry. However, by examining studies on related nitro- and halogen-containing heterocyclic compounds, it is possible to infer its likely interactions at a molecular level.
While specific enzyme inhibition or activation data for this compound is not extensively documented, research on analogous compounds provides a basis for understanding its potential enzymatic targets. For instance, certain nitro-containing benzoxadiazole derivatives have been identified as suicide inhibitors of glutathione (B108866) S-transferases (GSTs). nih.gov These compounds can bind to the enzyme's active site and, following conjugation with glutathione, form a stabilized complex that inhibits enzyme function. nih.gov Given the presence of the nitro group, this compound might exhibit inhibitory activity against redox-modulating enzymes.
Furthermore, studies on nitrochalcones have explored their effects on enzymes like cyclooxygenase (COX-1 and COX-2) and endothelial nitric oxide synthase (eNOS), with the position of the nitro group influencing the activity. mdpi.com The enzymatic bioreduction of the nitro group by nitroreductase enzymes is a key mechanism for many nitro compounds, leading to the formation of radicals that can induce cellular stress. mdpi.com
The binding of benzofuran (B130515) derivatives to various receptors is a critical aspect of their biological activity. For example, certain conformationally restricted analogues of benzazepine, which share structural similarities with benzofurans, have shown affinity for dopamine (B1211576) D1 receptors. nih.gov The nature and position of substituents on the aromatic ring system are crucial determinants of binding affinity and selectivity. nih.gov
The di-chloro substitution on the benzofuran ring of this compound is expected to enhance its binding affinity to target proteins through the formation of halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites on a molecule. nih.gov
Nitro-containing compounds are known to interfere with various cellular pathways. A primary mechanism involves the generation of free radicals and reactive oxygen species (ROS) through the metabolic reduction of the nitro group. svedbergopen.com This can lead to oxidative stress and subsequent cellular damage. mdpi.com The nitro group can be reduced to form nitroso, oxime, and amino groups, which can interact with essential biomolecules. mdpi.com
The presence of the nitro group can also influence the molecule's ability to target specific pathogens or organs. svedbergopen.com In some cases, nitro-containing compounds act as prodrugs, being metabolized into reactive nitrogen species that exert biological effects. svedbergopen.com Moreover, certain nitro-derivatives have been designed to accumulate in tumor cells, bypassing efflux pumps that contribute to multidrug resistance. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of benzofuran derivatives is significantly influenced by the nature and position of their substituents. The following sections explore the impact of the halogen and nitro groups on the molecular interactions of this compound.
The introduction of halogen atoms, such as chlorine, into the benzofuran ring has been consistently shown to increase biological activity. nih.govnih.gov This enhancement is often attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its molecular target. nih.gov The hydrophobic and electron-donating properties of halogens can also enhance the cytotoxic properties of benzofurans. nih.gov
The position of the halogen substituent is a critical determinant of its effect on biological activity. nih.gov Studies on other halogenated benzofurans have demonstrated that modifications in the structure significantly affect their biological properties, and the effects can be cell-line dependent. nih.gov
| Substituent | General Impact on Activity | Postulated Mechanism |
|---|---|---|
| Chlorine | Increased Biological Activity | Formation of halogen bonds, increased hydrophobicity |
| Bromine | Increased Biological Activity | Formation of halogen bonds |
| Fluorine | Increased Biological Activity | Favorable hydrophobic interactions |
The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of a molecule through both inductive and resonance effects. mdpi.com This makes the compound more susceptible to reactions with nucleophiles. mdpi.com The nitro group is a well-known pharmacophore and is present in a wide range of biologically active molecules, including antibiotics and antineoplastic agents. nih.govdoaj.org
The biological activity of nitro compounds is often linked to their ability to undergo bioreduction, leading to the formation of cytotoxic free radicals. mdpi.com The position of the nitro group on a molecule can have a profound impact on its biological effects. mdpi.com For instance, in some compounds, the presence of a nitro group has been shown to significantly boost activity by altering interactions with biomolecules like DNA. nih.gov The nitro group's ability to participate in redox reactions within cells can lead to toxicity in microorganisms and parasites. doaj.org
| Property | Influence on Biological Activity |
|---|---|
| Electron-withdrawing nature | Increases reactivity with nucleophiles, modulates electronic distribution. mdpi.comsvedbergopen.com |
| Bioreduction | Forms reactive intermediates (free radicals, ROS) leading to cellular stress. mdpi.comsvedbergopen.com |
| Structural Position | Crucially determines the type and extent of biological activity. mdpi.com |
Advanced Analytical and Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For 6,7-dichloro-3-nitro-1-benzofuran-5-ol (C₈H₃Cl₂NO₄), HRMS would provide an exact mass measurement, confirming its molecular formula. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region is expected to exhibit a characteristic isotopic cluster for a dichlorinated compound, with peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 9:6:1 ratio, which is a definitive signature for the presence of two chlorine atoms. chemguide.co.uk
Electron Ionization (EI) would likely induce predictable fragmentation of the molecular ion. nih.govnih.gov The analysis of these fragments provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the loss of nitric oxide (NO). youtube.com The stability of the benzofuran (B130515) ring system means the molecular ion peak should be strong. libretexts.org
Table 1: Predicted HRMS Data and Fragmentation for C₈H₃Cl₂NO₄
| Ion/Fragment Formula | Calculated Exact Mass (m/z) | Description of Fragment |
| [C₈H₃³⁵Cl₂NO₄]⁺ | 246.9439 | Molecular ion ([M]⁺) |
| [C₈H₃³⁵Cl³⁷ClNO₄]⁺ | 248.9410 | Molecular ion isotope peak ([M+2]⁺) |
| [C₈H₃³⁷Cl₂NO₄]⁺ | 250.9380 | Molecular ion isotope peak ([M+4]⁺) |
| [C₈H₃Cl₂O₃]⁺ | 200.9483 | Loss of NO₂ group from [M]⁺ |
| [C₈H₃Cl₂NO₃]⁺ | 230.9489 | Loss of an oxygen atom from [M]⁺ |
| [C₇H₃Cl₂O₃]⁺ | 172.9534 | Loss of NO₂ and CO from [M]⁺ |
Note: The table presents predicted data based on established principles of mass spectrometry. Exact experimental values may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the elucidation of organic structures in solution. numberanalytics.comethernet.edu.et A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments would be employed to fully assign the structure of this compound.
The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three protons in the molecule, all of which would likely appear as singlets due to the lack of adjacent protons for spin-spin coupling. The proton at the C2 position would be deshielded by the adjacent furan (B31954) oxygen and the C3-nitro group. The aromatic proton at C4 would resonate in the typical aromatic region, influenced by the surrounding substituents. The phenolic hydroxyl proton at C5 would appear as a broad singlet with a chemical shift that is dependent on solvent, concentration, and temperature.
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, one for each carbon atom in the unique electronic environment of the molecule. The chemical shifts can be predicted based on the effects of the various substituents (hydroxyl, chloro, and nitro groups) on the benzofuran framework. nih.govnih.gov
Table 2: Predicted ¹H NMR Assignments for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| H-2 | 8.0 - 8.5 | Singlet (s) | Deshielded by furan oxygen and C3-nitro group. |
| H-4 | 7.0 - 7.5 | Singlet (s) | Aromatic proton on the benzene (B151609) ring. |
| 5-OH | 5.0 - 10.0 | Broad Singlet (br s) | Phenolic hydroxyl proton, variable shift. |
Table 3: Predicted ¹³C NMR Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C2 | 145 - 155 | Olefinic carbon in furan ring, adjacent to oxygen. |
| C3 | 125 - 135 | Olefinic carbon bearing the nitro group. |
| C3a | 115 - 125 | Aromatic bridgehead carbon. |
| C4 | 105 - 115 | Aromatic CH carbon, shielded by adjacent -OH group. |
| C5 | 140 - 150 | Aromatic carbon bearing the -OH group. |
| C6 | 115 - 125 | Aromatic carbon bearing a chlorine atom. |
| C7 | 120 - 130 | Aromatic carbon bearing a chlorine atom. |
| C7a | 145 - 155 | Aromatic bridgehead carbon adjacent to oxygen. |
Note: The tables present predicted data based on typical chemical shifts for related structures. Actual experimental values are dependent on solvent and experimental conditions.
While 1D NMR provides foundational data, 2D NMR techniques are essential for confirming the connectivity and spatial relationships within the molecule. ipb.ptnih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this specific molecule, COSY would be expected to show no cross-peaks, confirming the absence of vicinal or long-range coupling between the H-2, H-4, and 5-OH protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. It would be crucial for definitively assigning H-2 to C-2 and H-4 to C-4.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is vital for piecing together the molecular framework. Expected key correlations would include H-4 to carbons C-5, C-6, and C-7a, and H-2 to carbons C-3 and C-3a. These correlations would unambiguously confirm the substitution pattern on the benzofuran core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could potentially show a cross-peak between the H-4 proton and the 5-OH proton, providing evidence for their spatial proximity on the benzene ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful for identifying the functional groups present in a molecule. researchgate.net For this compound, these spectra would provide clear evidence for the key structural motifs. longdom.orgspectroscopyonline.comresearchgate.net The most characteristic vibrations would be from the phenolic hydroxyl group, the nitro group, and the dichlorinated aromatic ring. spectroscopyonline.com
Table 4: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Phenolic O-H | Stretch, H-bonded | 3500 - 3200 | Strong, Broad (IR) |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | Ring Stretch | 1620 - 1450 | Medium to Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1570 - 1500 | Very Strong |
| Nitro (NO₂) | Symmetric Stretch | 1370 - 1300 | Very Strong |
| C-O (Phenol) | Stretch | 1260 - 1180 | Strong |
| C-O (Ether) | Stretch | 1150 - 1085 | Strong |
| C-Cl | Stretch | 850 - 550 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated system. The nitrated benzofuran core of this compound constitutes a significant chromophore that absorbs light in the UV and possibly the visible region. researchgate.net The spectrum would be characterized by π→π* transitions associated with the aromatic system and potentially n→π* transitions from the oxygen and nitro group heteroatoms.
The presence of the hydroxyl (-OH), chloro (-Cl), and nitro (-NO₂) groups act as auxochromes, which modify the absorption maxima (λmax) and molar absorptivity (ε) of the parent benzofuran chromophore. docbrown.infonih.gov Specifically, the combination of the electron-donating hydroxyl group and the electron-withdrawing nitro group on the conjugated system would be expected to cause a significant bathochromic (red) shift in the absorption bands compared to unsubstituted benzofuran. acs.orgrsc.org The exact position of λmax is sensitive to the solvent and the pH of the solution, as deprotonation of the phenolic hydroxyl group would further extend the conjugation and lead to a more pronounced red shift. rsc.org Once a λmax and molar absorptivity are determined, the Beer-Lambert law can be used for the quantitative determination of the compound's concentration in solution.
X-ray Crystallography for Solid-State Structure Elucidation
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography gives an unambiguous picture of the molecule's three-dimensional arrangement in the solid state. researchgate.netresearchgate.netmdpi.com This technique would precisely determine all bond lengths, bond angles, and torsion angles.
For this compound, an X-ray crystal structure would confirm the planarity of the benzofuran ring system. vensel.org It would also reveal the torsion angle of the C3-nitro group relative to the plane of the ring, which has implications for the degree of electronic conjugation. Furthermore, analysis of the crystal packing would elucidate intermolecular forces, such as hydrogen bonding between the phenolic hydroxyl group of one molecule and an oxygen atom (from a nitro or furan group) of a neighboring molecule, as well as potential π-π stacking interactions between the aromatic rings.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The gold standard for determining the solid-state structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise information about the spatial arrangement of atoms within the crystal lattice.
Methodology: A suitable single crystal of this compound would be grown, typically by slow evaporation of a solvent, and mounted on a goniometer. The crystal would then be irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the fundamental crystallographic parameters.
Expected Data: The analysis would yield the crystal system (e.g., monoclinic, orthorhombic), the space group (which describes the symmetry elements of the unit cell), and the dimensions of the unit cell (a, b, c, α, β, γ). While no specific data exists for the title compound, for a related compound, 4,6-dichloro-5-nitrobenzofuroxan, two polymorphs have been identified: one crystallizing in the triclinic space group P-1 and another in the orthorhombic space group P2₁2₁2₁. nih.gov This highlights the possibility of polymorphism, which would need to be investigated for this compound.
A representative data table for such an analysis would look as follows:
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules/cell) | Data not available |
| Calculated Density | Data not available |
Confirmation of Bond Lengths, Bond Angles, and Torsion Angles
Following the determination of the unit cell and space group, the full crystal structure is solved and refined. This provides a detailed picture of the molecular geometry, including the lengths of all chemical bonds, the angles between them, and the torsion angles that define the conformation of the molecule.
Expected Findings: The analysis would confirm the connectivity of the atoms and reveal the precise geometry of the benzofuran ring system, as well as the orientations of the chloro, nitro, and hydroxyl substituents. The planarity of the benzofuran ring would be assessed, and any deviations would be quantified. Torsion angles involving the nitro group are of particular interest as they can indicate the degree of conjugation with the aromatic ring, which has significant implications for the molecule's electronic properties.
A table summarizing these geometric parameters would be generated:
| Bond/Angle/Torsion | Value (° or Å) |
| C-Cl (average) | Data not available |
| C-N (nitro) | Data not available |
| N-O (nitro, average) | Data not available |
| C-O (hydroxyl) | Data not available |
| C-O (furan) | Data not available |
| C-C (aromatic, average) | Data not available |
| Cl-C-C | Data not available |
| O-N-O | Data not available |
| C-C-N-O (torsion) | Data not available |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The packing of molecules within the crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the solid, such as melting point and solubility.
Analysis Approach: The refined crystal structure would be analyzed to identify and characterize all significant intermolecular contacts. This includes classical hydrogen bonds involving the hydroxyl group as a donor and potentially the nitro group or furan oxygen as an acceptor. Additionally, weaker interactions such as C-H···O, C-H···Cl, and halogen bonds (Cl···O or Cl···Cl) would be investigated. Hirshfeld surface analysis is a powerful tool often used to visualize and quantify these interactions.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for verifying the purity of a synthesized compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds.
Method Development: A reversed-phase HPLC method would be the typical starting point. This would involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The separation would be optimized by adjusting the gradient profile, flow rate, and column temperature. Detection would likely be performed using a Diode Array Detector (DAD) or a UV-Vis detector set to a wavelength where the compound exhibits strong absorbance.
Purity Assessment: The purity of a sample of this compound would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A typical purity specification for a research-grade compound is >95%.
A sample data table for an HPLC method would be as follows:
| Parameter | Condition |
| Column | e.g., C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | e.g., 0.1% Formic Acid in Water |
| Mobile Phase B | e.g., Acetonitrile |
| Gradient | e.g., 5% to 95% B over 20 min |
| Flow Rate | e.g., 1.0 mL/min |
| Detection | e.g., DAD, 254 nm |
| Retention Time | Data not available |
| Purity (%) | Data not available |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Standard GC-MS is generally not suitable for the direct analysis of polar, non-volatile compounds like phenols. However, it can be a powerful tool if the compound is first derivatized to increase its volatility.
Derivatization and Analysis: The hydroxyl group of this compound could be derivatized, for example, by silylation (e.g., with BSTFA) or by methylation. The resulting more volatile derivative could then be analyzed by GC-MS. The gas chromatograph would separate the derivative from any impurities, and the mass spectrometer would provide a mass spectrum. This spectrum, characterized by its molecular ion and fragmentation pattern, serves as a chemical fingerprint for identification. For complex mixtures of isomers, tandem mass spectrometry (MSⁿ) can be employed to differentiate between them based on their unique fragmentation pathways. researchgate.net
A hypothetical GC-MS data table for a derivatized compound is presented below:
| Parameter | Value |
| GC Column | e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | e.g., 250 °C |
| Oven Program | e.g., 100 °C (2 min), then 10 °C/min to 280 °C |
| Ionization Mode | e.g., Electron Ionization (EI), 70 eV |
| Mass Analyzer | e.g., Quadrupole |
| Retention Time | Data not available |
| Key Mass Fragments (m/z) | Data not available |
Exploration of Potential Non Clinical Applications and Future Directions
Role as a Versatile Synthetic Intermediate in Complex Molecule Construction
The benzofuran (B130515) scaffold is a fundamental building block in synthetic organic chemistry, widely present in the complex structures of natural products. rsc.org Chemists have long been drawn to these compounds due to their significant biological and pharmacological activities. rsc.org The synthesis of complex benzofuran derivatives is a critical area of research, with numerous strategies developed to construct these valuable molecules. scienceopen.com
6,7-dichloro-3-nitro-1-benzofuran-5-ol represents a highly functionalized and versatile platform for organic synthesis. Its multiple reactive sites—the nitro group, the hydroxyl group, and the chlorinated benzene (B151609) ring—allow for a variety of chemical transformations. This makes it an ideal starting material for constructing more complex, polycyclic, or substituted benzofuran-based molecules. scienceopen.com Recent breakthroughs have enabled the synthesis of highly substituted benzofurans from simple starting materials, suggesting that complex molecules like the one could pave the way for new pharmaceuticals or agrochemicals. eurekalert.org The development of novel synthetic methodologies, such as those involving C–H functionalization or transition-metal catalysis, continues to expand the toolkit available to chemists for creating new benzofuran derivatives. nih.govmdpi.comnih.gov
Applications as Chemical Probes for Biological Research
Benzofuran derivatives have demonstrated significant potential as tools for biological research, particularly as fluorescent probes and imaging agents. scienceopen.com For instance, specific iodinated benzofuran derivatives have been designed as imaging agents for detecting amyloid-beta aggregates, which are implicated in Alzheimer's disease. nih.gov These agents showed excellent binding affinity for the target aggregates. nih.gov
The inherent properties of this compound suggest its potential utility in this domain. The benzofuran core can provide a stable, fluorescent backbone. The nitro group, a strong electron-withdrawing group, can modulate the electronic and photophysical properties of the molecule, potentially acting as a fluorescence quencher or participating in specific recognition events. This could enable the design of "turn-on" fluorescent probes that light up upon binding to a specific biological target. The dichloro and hydroxyl substitutions offer further points for modification to fine-tune solubility, cell permeability, and target specificity, making it a candidate for developing novel probes for affinity labeling or cellular imaging.
Investigation in Material Science Applications
The field of materials science has found significant utility for benzofuran-based compounds, particularly in the development of functional organic materials. numberanalytics.com Benzofuran derivatives are incorporated into various polymers, including polyamides and polyesters, and are explored for their applications in dyes. nih.govresearchgate.net Their unique optical and electrical properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com
The electronic profile of this compound makes it a compelling candidate for materials science research.
Optoelectronic Properties : The presence of a nitro group is known to be advantageous for optoelectronic applications, including enhancing non-linear optical (NLO) responses. researchgate.netresearchgate.net The combination of electron-donating (hydroxyl) and electron-withdrawing (nitro, chloro) groups can create significant intramolecular charge transfer (ICT), a phenomenon crucial for many optoelectronic and semiconductor devices. researchgate.netnih.gov Theoretical studies on similar nitro-substituted compounds indicate they are good candidates for optoelectronic applications with large absorption wavelengths. researchgate.net
Polymer Chemistry : Benzofuran can undergo cationic polymerization to form rigid, transparent polymers. acs.org The substituents on the this compound ring would influence the polymerization process and the final properties of the resulting polymer, potentially leading to new materials with tailored thermal stability, conductivity, or optical characteristics. researchgate.net
Interdisciplinary research combining chemistry, materials science, and physics will be crucial to fully explore the potential of such benzofuran-based materials in emerging technologies. numberanalytics.com
Agricultural Applications
Benzofuran derivatives are known to have applications in the agricultural sector. nih.govresearchgate.net Studies have shown that certain natural and synthetic benzofurans possess herbicidal and fungicidal properties. researchgate.netnih.gov For example, compounds with halogen and nitro group substitutions on the benzofuran nucleus have displayed potent activity. rsc.org Benzofuran derivatives are being investigated as natural-like herbicides that may be less harmful to the environment. researchgate.net
Given that many commercial agrochemicals feature chlorinated and nitrated aromatic rings, this compound is a logical candidate for investigation in this area. Non-toxicological studies could be designed to assess its efficacy and mechanism of action as a potential herbicide or fungicide. Such research would focus on its effects on plant or microbial systems, exploring its potential to inhibit specific enzymes or disrupt essential biological pathways without posing an ecological hazard. researchgate.netresearchgate.net
Development as a Reference Standard for Analytical Research
The increasing synthesis and application of benzofuran derivatives necessitate the availability of pure, well-characterized compounds to serve as analytical standards. These standards are crucial for the development and validation of analytical methods used in quality control, environmental monitoring, and metabolic studies.
Once this compound is synthesized with high purity and its structure is unequivocally confirmed, it can serve as a valuable reference standard. Its unique substitution pattern would make it particularly useful for the identification and quantification of other multi-substituted benzofurans in complex matrices, such as environmental soil samples or in the quality control of industrial chemical batches. researchgate.net
Addressing Unexplored Research Gaps and Challenges in Benzofuran Chemistry
Despite significant progress, challenges remain in the field of benzofuran chemistry. A major hurdle is the development of synthetic methods that allow for precise and flexible control over the substitution patterns on the benzofuran ring. researchgate.netresearchgate.net Synthesizing a complex molecule like this compound with its specific arrangement of four different substituents presents a formidable synthetic challenge.
Overcoming this challenge would not only provide access to this specific compound but could also lead to the development of new synthetic methodologies applicable to a wide range of other complex heterocyclic compounds. eurekalert.orgresearchgate.net Key research gaps that could be addressed include:
Developing more efficient and regioselective C-H functionalization techniques. mdpi.comdntb.gov.ua
Exploring novel cyclization strategies to build the benzofuran core from readily available precursors. nih.govnih.gov
Investigating deconstructive reorganization strategies to build highly substituted benzene and furan (B31954) rings simultaneously. researchgate.net
Opportunities for Collaborative and Interdisciplinary Research
The diverse potential applications of this compound create numerous opportunities for collaborative and interdisciplinary research. The journey from synthesis to application requires a multifaceted approach, integrating expertise from various scientific disciplines.
For example, a project centered on this compound could involve:
Synthetic Organic Chemists to devise efficient routes for its synthesis and derivatization. phdscanner.com
Materials Scientists and Physicists to characterize its optoelectronic properties and fabricate devices like OLEDs or sensors. numberanalytics.comnumberanalytics.com
Biochemists and Cell Biologists to evaluate its potential as a chemical probe for imaging or affinity labeling. nih.gov
Agricultural Scientists and Microbiologists to conduct non-toxicological studies on its potential herbicidal or fungicidal mechanisms. researchgate.net
Analytical Chemists to establish it as a reference standard for detecting related environmental or industrial compounds. researchgate.net
Such interdisciplinary collaborations are essential for unlocking the full potential of complex molecules like this compound and translating fundamental chemical research into practical applications. numberanalytics.com
Data Tables
Interactive Data Table: Potential Non-Clinical Applications of this compound
| Application Area | Specific Role/Use | Key Structural Features | Relevant Research Field |
| Synthetic Chemistry | Versatile intermediate for complex molecules | Nitro, hydroxyl, and chloro groups for diverse reactions | Organic Synthesis, Medicinal Chemistry |
| Biological Research | Chemical probe, imaging agent | Benzofuran core (fluorescence), nitro group (quencher/modulator) | Biochemistry, Cell Biology |
| Material Science | Optoelectronic devices (OLEDs, NLO), functional polymers | Nitro group (electron-withdrawing), conjugated system | Polymer Chemistry, Materials Physics |
| Agriculture | Herbicide, fungicide (non-toxicological studies) | Chloro and nitro substitutions on aromatic ring | Agricultural Science, Microbiology |
| Analytical Chemistry | Analytical reference standard | Unique, complex substitution pattern | Environmental Chemistry, Quality Control |
Concluding Remarks
Summary of Academic Research Significance of 6,7-dichloro-3-nitro-1-benzofuran-5-ol
While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, its academic research significance can be inferred from the well-established importance of its constituent chemical features. The benzofuran (B130515) core is a prominent heterocyclic scaffold in medicinal chemistry, known to be a central component of numerous biologically active natural and synthetic compounds. nih.govmdpi.com The therapeutic potential of benzofuran derivatives spans a wide range, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govmdpi.com
The specific substituents on the this compound molecule—dichloro, nitro, and hydroxyl groups—are known to modulate the biological and chemical properties of the benzofuran ring system significantly. The presence and position of halogen atoms can influence the electronic and lipophilic character of the molecule, often enhancing its bioactivity. mdpi.com Polychlorinated dibenzofurans, for instance, are known for their environmental persistence and toxicological profiles. frontiersin.orgnih.gov
The nitro group, particularly at the 3-position, is a strong electron-withdrawing group that can be crucial for certain biological activities, although it can also contribute to instability in some molecular contexts. Substituted nitrobenzofurans have been investigated for their antibacterial properties. Furthermore, the hydroxyl group at the 5-position can act as a hydrogen bond donor, potentially facilitating interactions with biological targets. Studies on other hydroxylated benzofuran derivatives have highlighted their potential in various therapeutic areas, including as anti-Alzheimer's agents. nih.gov
Therefore, the academic interest in this compound lies in its potential as a scaffold for developing new therapeutic agents. Research on this and similar compounds would likely focus on its synthesis, the exploration of its biological activities, and understanding the structure-activity relationships (SAR) conferred by its specific substitution pattern. nih.gov The combination of these functional groups on a single benzofuran framework presents a unique chemical entity that could exhibit novel biological properties, making it a person of interest for synthetic and medicinal chemists.
Perspectives on Future Advancements in Benzofuran Research Relevant to this Compound
The future of benzofuran research is poised for significant advancements that are directly relevant to compounds like this compound. A primary focus will likely be on the development of more efficient and sustainable synthetic methodologies. Innovations in catalysis, including the use of transition metals and enzymatic processes, are expected to provide novel routes to functionalized benzofurans, enabling greater control over regioselectivity and stereoselectivity. rsc.org This will be crucial for the synthesis of complex benzofuran derivatives and for building libraries of compounds for high-throughput screening.
Another key area of future research will be the deeper exploration of the biological activities of benzofuran derivatives. As our understanding of disease pathways grows, there will be a greater emphasis on designing benzofurans that target specific proteins or cellular processes with high selectivity. This includes the development of benzofuran-based compounds as inhibitors of enzymes like DNA gyrase and farnesyltransferase, which are important targets in antibacterial and anticancer drug discovery, respectively. nih.govnih.gov The investigation of benzofuran derivatives as dual inhibitors, targeting multiple pathways simultaneously, is also a promising avenue.
Furthermore, computational and theoretical chemistry will play an increasingly important role in guiding benzofuran research. Molecular modeling and docking studies can help predict the binding of benzofuran derivatives to biological targets, aiding in the rational design of more potent and selective compounds. nih.gov These in silico methods, combined with experimental data, will accelerate the optimization of lead compounds and the elucidation of their mechanisms of action.
Broader Implications for Heterocyclic Chemistry and Drug Discovery (excluding clinical translation)
The study of compounds such as this compound has broader implications for the fields of heterocyclic chemistry and early-stage drug discovery. Benzofurans serve as a versatile platform for the exploration of fundamental concepts in heterocyclic chemistry, including reaction mechanisms, substituent effects, and the development of novel synthetic strategies. The synthesis of polysubstituted benzofurans, in particular, challenges chemists to devise innovative and regioselective functionalization techniques.
In the context of drug discovery, the benzofuran scaffold is a privileged structure, meaning it is a molecular framework that is repeatedly found in bioactive compounds. The continued investigation of benzofuran derivatives contributes to a deeper understanding of the chemical space that is relevant for biological activity. Structure-activity relationship (SAR) studies on libraries of benzofuran compounds provide valuable insights into how different functional groups and substitution patterns influence biological effects, knowledge that can be applied to the design of other heterocyclic drug candidates. nih.gov
Moreover, the exploration of complex heterocyclic systems like this compound drives the development of new analytical and purification techniques. Characterizing these molecules and their biological interactions requires sophisticated spectroscopic and chromatographic methods, thus advancing the broader capabilities of chemical research. The insights gained from studying the synthesis and properties of such compounds enrich the toolbox of medicinal chemists, enabling the creation of more diverse and effective molecules for tackling a wide range of diseases.
Q & A
Q. What spectroscopic techniques are most effective for confirming the structure of 6,7-dichloro-3-nitro-1-benzofuran-5-ol, and how should data be cross-validated?
To confirm the structure, employ a combination of IR spectroscopy (to identify nitro and hydroxyl functional groups via characteristic peaks at ~1512 cm⁻¹ for nitro and ~3076 cm⁻¹ for aromatic C-H stretching) and ¹H/¹³C NMR (to resolve substituent positions and electronic environments, e.g., δ 6.81–8.89 ppm for aromatic protons in DMSO-d₆) . Cross-validate using high-resolution mass spectrometry (HRMS) for molecular ion confirmation and computational NMR/IR predictions (e.g., density functional theory (DFT) simulations) to compare experimental vs. theoretical spectra .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Optimize reaction parameters such as temperature (e.g., 80–100°C for nitro-group stability), solvent polarity (DMSO or DMF for solubility), and catalyst selection (e.g., FeCl₃ for electrophilic substitution). Monitor progress via thin-layer chromatography (TLC) and purify using gradient column chromatography (silica gel, hexane/ethyl acetate). Validate purity via HPLC (≥95% purity threshold) and melting point analysis .
Advanced Research Questions
Q. How can contradictory reactivity data in studies of this compound be systematically analyzed?
Contradictions often arise from methodological differences (e.g., solvent polarity, reaction time, or competing side reactions). Perform controlled comparative studies by replicating conditions from conflicting reports while isolating variables. Use kinetic profiling (e.g., time-resolved UV-Vis spectroscopy) to identify intermediate species and quantum mechanical calculations to model reaction pathways . Triangulate findings with meta-analysis of existing datasets, emphasizing external validity (e.g., solvent effects on nitro-group reactivity) .
Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental spectroscopic data?
Discrepancies may stem from approximations in computational models (e.g., solvent exclusion or protonation state assumptions). Address this by:
- Including implicit solvent models (e.g., COSMO-RS) in DFT calculations.
- Validating protonation states via pH-dependent NMR studies.
- Comparing results across multiple software packages (Gaussian, ORCA) to assess algorithmic consistency .
For example, if experimental ¹H NMR shifts deviate >0.5 ppm from computed values, re-optimize the molecular geometry or consider alternative tautomeric forms .
Q. How can the electronic effects of substituents on the benzofuran core be systematically studied?
Design a substituent-effect study by synthesizing analogs with varying electron-withdrawing/donating groups (e.g., replacing chloro with methoxy). Analyze trends using:
- Hammett plots to correlate substituent σ values with reaction rates.
- UV-Vis spectroscopy to assess charge-transfer transitions.
- DFT-based frontier molecular orbital (FMO) analysis to quantify electron density distribution .
Example findings might reveal enhanced electrophilicity at the 3-nitro position due to para-chloro substituents, guiding further synthetic modifications .
Q. What methodological frameworks are suitable for studying the compound’s stability under varying conditions?
Adopt a multivariate experimental design (e.g., Box-Behnken) to test stability against pH, temperature, and light exposure. Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
